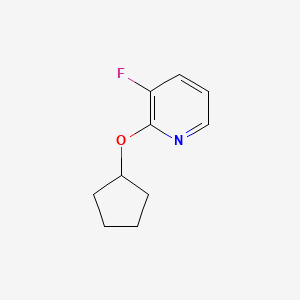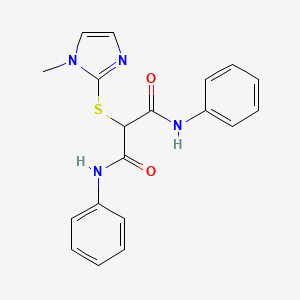
2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Synthesis Analysis
Imidazole derivatives have been synthesized and evaluated for various biological activities . For example, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary. For example, the molecular formula of 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid is C13H13N3O3S with a molecular weight of 291.33 .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary. For example, 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid has a predicted melting point of 237.94° C, a predicted boiling point of 554.25° C, a predicted density of 1.4 g/cm 3, and a predicted refractive index of n 20D 1.66 .
Wissenschaftliche Forschungsanwendungen
Metabolism and Interaction Studies
Imidazole derivatives, such as imidafenacin, have been studied for their metabolism by human cytochrome P450 enzymes and UDP-glucuronic acid transferases. Notably, imidafenacin's elimination and oxidative metabolite production are primarily catalyzed by CYP3A4, with significant inhibition observed upon co-incubation with known CYP3A4 inhibitors like ketoconazole. These findings highlight the crucial role of specific enzymes in the metabolism of imidazole derivatives and their potential for drug-drug interactions (Kanayama et al., 2007).
Antimicrobial and Antifungal Activities
Imidazole analogs have demonstrated significant bioactivity against pathogenic fungi and bacteria. Research has synthesized novel imidazole derivatives with potent antimicrobial properties, particularly against Candida albicans, Trichophyton mentagrophytes, and Microsporum audouinii. These findings suggest the potential of imidazole derivatives as candidates for developing new antimicrobial agents (Dahiya, 2008).
Catalytic Applications in Chemical Synthesis
Imidazole-based N-heterocyclic carbenes (NHC) have been identified as efficient catalysts for transesterification and acylation reactions. These catalysts facilitate the formation of esters from alcohols and vinyl acetate at room temperature, indicating their versatility and potential utility in various synthetic applications (Grasa et al., 2002).
Zukünftige Richtungen
The future directions of research on imidazole derivatives are promising. They are key components to functional molecules that are used in a variety of everyday applications . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for the development of new drugs .
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, influencing their function and leading to various therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a therapeutic effect .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cancer, bacterial and viral infections, and other disease processes .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure .
Result of Action
Imidazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the activity and stability of imidazole derivatives . Additionally, the specific biological environment (e.g., the presence of specific proteins or other biomolecules) can also influence the efficacy of these compounds .
Eigenschaften
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N,N'-diphenylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-23-13-12-20-19(23)26-16(17(24)21-14-8-4-2-5-9-14)18(25)22-15-10-6-3-7-11-15/h2-13,16H,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQAPLWAWNLUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)


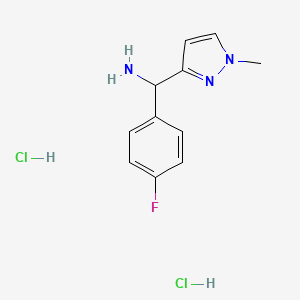
![2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2973915.png)
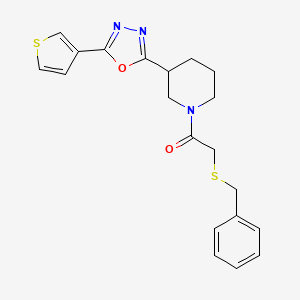
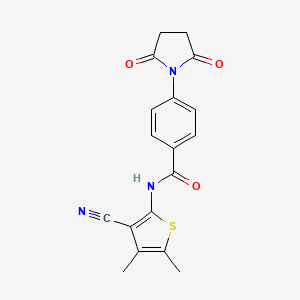
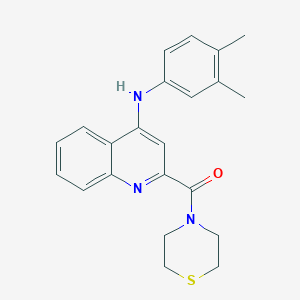
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2973922.png)
![2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2973923.png)


